

Spectroscopic and Synthetic Profile of MOM-protected BINOL: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2,2'-

Compound Name: **BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE**

Cat. No.: **B114958**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This compound, formally known as 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, is a critical intermediate in the synthesis of a wide array of chiral ligands and catalysts utilized in asymmetric synthesis, a cornerstone of modern drug development and materials science. The protection of the hydroxyl groups of BINOL with MOM ethers enhances its stability and allows for selective functionalization at other positions on the binaphthyl scaffold.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, a common enantiomer of this compound. This data is essential for the characterization and quality control of this intermediate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.93	d	9.0	2H	Ar-H
7.86	d	8.1	2H	Ar-H
7.49	d	9.0	2H	Ar-H
7.35	ddd	8.1, 6.9, 1.2	2H	Ar-H
7.21	ddd	8.1, 6.9, 1.2	2H	Ar-H
7.08	d	8.4	2H	Ar-H
4.93	d	6.6	2H	O-CH ₂ -O
4.86	d	6.6	2H	O-CH ₂ -O
3.16	s	6H		O-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
151.7	Ar-C
134.1	Ar-C
131.6	Ar-C
129.4	Ar-C
128.0	Ar-C
126.4	Ar-C
125.6	Ar-C
124.5	Ar-C
121.7	Ar-C
117.6	Ar-C
95.3	O-CH ₂ -O
56.1	O-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Additional Spectroscopic Data

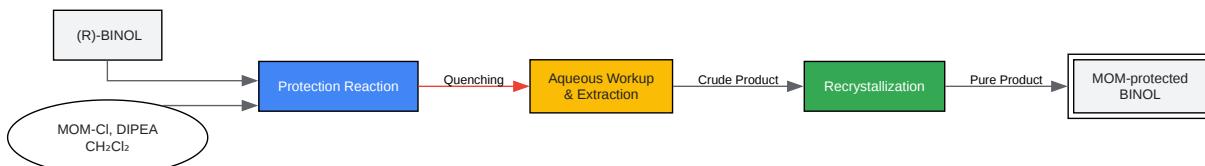
Technique	Data
Infrared (IR) Spectroscopy	Characteristic peaks for C-O ether stretching are typically observed. Data is available from chemical suppliers.
Mass Spectrometry (MS)	The expected molecular ion peak [M] ⁺ for C ₂₄ H ₂₂ O ₄ is m/z = 374.43. Data is available from chemical suppliers. [1]

Experimental Protocol: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The following is a detailed protocol for the synthesis of MOM-protected BINOL, adapted from a reliable procedure.

Materials and Reagents:

- (R)-1,1'-bi-2-naphthol
- Anhydrous Dichloromethane (CH_2Cl_2)
- N,N-Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOM-Cl)
- 1 M Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate


Procedure:

- A 300-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube.
- To the flask, add (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol).
- Add anhydrous dichloromethane (66 mL) to the flask and begin stirring.
- Cool the resulting suspension in an ice-water bath.
- Add N,N-Diisopropylethylamine (26.1 mL, 150 mmol) to the cooled suspension.
- In the dropping funnel, prepare a solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL).

- Add the MOM-Cl solution dropwise to the reaction mixture over 30 minutes.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Stir the reaction mixture for 19 hours.
- Transfer the reaction mixture to a separatory funnel containing deionized water (200 mL).
- Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers and wash with 1 M aqueous HCl (100 mL), followed by 5% aqueous NaHCO₃ (100 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product is purified by recrystallization from a 4:1 mixture of hexane and ethyl acetate to yield the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of MOM-protected BINOL.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL(142128-92-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of MOM-protected BINOL: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114958#spectroscopic-data-of-mom-protected-binol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com